molecular formula C18H19NO2S B12094540 4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one

4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one

Cat. No.: B12094540
M. Wt: 313.4 g/mol
InChI Key: JNPMLKCBTZAMMS-UHFFFAOYSA-N
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Description

4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one is an organic compound with the molecular formula C18H21NO2S. This compound is characterized by the presence of a morpholinone ring attached to a phenyl group, which is further substituted with a 2,4-dimethylphenylthio group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable phenylmorpholinone derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or THF under an inert atmosphere.

    Substitution: Bromine, nitric acid; reactions are often conducted in glacial acetic acid or sulfuric acid as solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine
  • N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine
  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one

Uniqueness

4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one is unique due to its specific structural features, such as the morpholinone ring and the 2,4-dimethylphenylthio substitution. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

4-[2-(2,4-dimethylphenyl)sulfanylphenyl]morpholin-2-one

InChI

InChI=1S/C18H19NO2S/c1-13-7-8-16(14(2)11-13)22-17-6-4-3-5-15(17)19-9-10-21-18(20)12-19/h3-8,11H,9-10,12H2,1-2H3

InChI Key

JNPMLKCBTZAMMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCOC(=O)C3)C

Origin of Product

United States

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